molecular formula C23H26N8O2 B11675002 N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

カタログ番号: B11675002
分子量: 446.5 g/mol
InChIキー: WMTBNZIXPHFNAP-MUFRIFMGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a phenylamino group, and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with morpholine.

    Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting the triazine compound with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the hydrazine derivative with 4-acetamidobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, converting it to a dihydrotriazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrotriazine derivatives.

    Substitution Products: Various substituted morpholine derivatives.

科学的研究の応用

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

作用機序

The mechanism of action of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.

類似化合物との比較

  • N-(4-(Morpholinosulfonyl)phenyl)acetamide
  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Comparison:

  • Structural Differences: While similar compounds may share the morpholine ring or phenylamino group, the presence of the triazine ring and specific substituents in N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE makes it unique.
  • Unique Properties: The combination of these structural elements contributes to its distinct chemical reactivity and potential applications, setting it apart from similar compounds.

特性

分子式

C23H26N8O2

分子量

446.5 g/mol

IUPAC名

N-[4-[(E)-N-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C23H26N8O2/c1-16(18-8-10-20(11-9-18)24-17(2)32)29-30-22-26-21(25-19-6-4-3-5-7-19)27-23(28-22)31-12-14-33-15-13-31/h3-11H,12-15H2,1-2H3,(H,24,32)(H2,25,26,27,28,30)/b29-16+

InChIキー

WMTBNZIXPHFNAP-MUFRIFMGSA-N

異性体SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)/C4=CC=C(C=C4)NC(=O)C

正規SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。